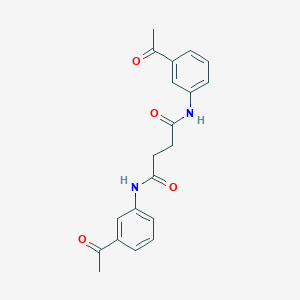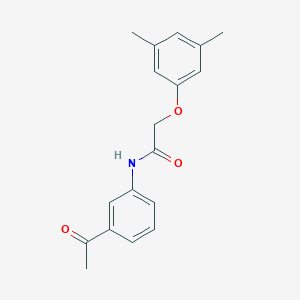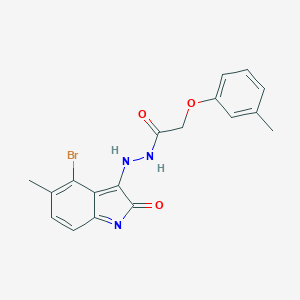![molecular formula C18H14N4O B324780 6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B324780.png)
6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthalene ring, a pyrazole ring, and a pyran ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step reaction process. One common method includes the condensation of naphthalen-2-yl hydrazine with ethyl acetoacetate, followed by cyclization with malononitrile and subsequent reaction with an aldehyde. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various reduced pyrazole derivatives.
Aplicaciones Científicas De Investigación
6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-3-phenyl-4-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 3-Amino-6-methyl-4-(thiophen-2-yl)-thieno[2,3-b]pyridin-2-yl-(4-methoxy-phenyl)-methanone
Uniqueness
6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its naphthalene ring enhances its aromaticity and potential for π-π interactions, while the pyrazole and pyran rings contribute to its reactivity and stability .
Propiedades
Fórmula molecular |
C18H14N4O |
|---|---|
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
6-amino-3-methyl-4-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H14N4O/c1-10-15-16(14(9-19)17(20)23-18(15)22-21-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,16H,20H2,1H3,(H,21,22) |
Clave InChI |
AYCZAKJQRAVLNQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B324699.png)
![N-(4-fluorophenyl)-4-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B324700.png)



![2-(2,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B324705.png)
![N,N'-bis[4-(diethylamino)phenyl]pentanediamide](/img/structure/B324706.png)
![1-{[(1-bromo-2-naphthyl)oxy]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B324707.png)
![N-{1-methyl-2-[(phenoxyacetyl)amino]ethyl}-2-phenoxyacetamide](/img/structure/B324709.png)
![N-{1-methyl-2-[(3-phenylpropanoyl)amino]ethyl}-3-phenylpropanamide](/img/structure/B324710.png)
![4-(2-{[(1-Bromo-2-naphthyl)oxy]acetyl}hydrazino)-4-oxobutanoic acid](/img/structure/B324711.png)

![2-(1-bromonaphthalen-2-yl)oxy-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B324718.png)
![3-amino-1-(2-ethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B324723.png)
